
4-(3-Buten-1-yl)phenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, typically starting with a phenol derivative that is further modified. For example, the synthesis of 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol involves the formation of a Schiff base by reacting a phenol derivative with an appropriate aldehyde or ketone in the presence of a nitrogen source . Although the exact synthesis of 4-(3-Buten-1-yl)phenol is not described, similar strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of phenolic compounds is often confirmed using techniques such as FT-IR, MS, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts. For instance, the equilibrium geometries calculated by density functional theory (DFT) methods were found to match well with experimental X-ray diffraction results for the compound studied in paper .
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions, including electrophilic substitutions, due to the presence of the phenolic OH group. The specific reactivity of 4-(3-Buten-1-yl)phenol would depend on the influence of the butenyl substituent on the aromatic ring. While the papers do not discuss the chemical reactions of 4-(3-Buten-1-yl)phenol, they do provide a foundation for understanding how substituents can affect the reactivity of phenolic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds, such as solubility, melting point, and acidity, are influenced by their molecular structure. The presence of substituents can significantly alter these properties. For example, the crystal structure of a related compound was solved and studied, which can give insights into intermolecular interactions and stability . The properties of 4-(3-Buten-1-yl)phenol would need to be studied experimentally, but the methods and analyses used in these papers could guide such investigations.
Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Chemical Calculations
4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl)phenyl)-4,5-dihydro-1H-pyrazole-1-yl]-1,3-thiazole-4-yl}phenol, a derivative closely related to 4-(3-Buten-1-yl)phenol, has been studied for its molecular structure and spectroscopic data. Using DFT calculations, researchers have optimized the molecule's geometry, recorded vibrational spectra, and performed various molecular analyses to predict biological effects through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Phenol Derivatives from Natural Products
Research on Stereum hirsutum, a fungus, yielded two new phenol derivatives. One of these derivatives, 2-(3-methyl-2-buten-1-yl)-4-methoxyethyl-phenol, exhibits structural similarities to 4-(3-Buten-1-yl)phenol. These compounds were isolated along with other known compounds, contributing to our understanding of phenol derivatives in natural product chemistry (Duan, Meng, Yang, Yang, & Zhao, 2015).
Synthesis and Stereochemistry
In another study, researchers explored the synthesis, stereochemistry, bonding, and fluxionality of 2-(inden-3-yl)phenols and their titanium derivatives, providing insights into the reactivity and structural characteristics of phenol derivatives, which could extend to compounds like 4-(3-Buten-1-yl)phenol (Turner, Thorn, Swartz, Chesnut, Fanwick, & Rothwell, 2003).
Electroactive Phenol-Based Polymer Synthesis
The synthesis of electroactive polymers from phenol derivatives, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, demonstrates the potential for creating new materials with specific electrical properties. This research outlines methods for polymer synthesis and characterizations, showing applications in materials science (Kaya & Aydın, 2012).
Safety And Hazards
The safety information for 4-(3-Buten-1-yl)phenol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
4-but-3-enylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8,11H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZKGRRJAULWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Buten-1-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



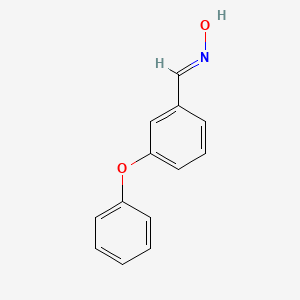
![5-(Bromomethyl)benzo[d]thiazole](/img/structure/B3033996.png)
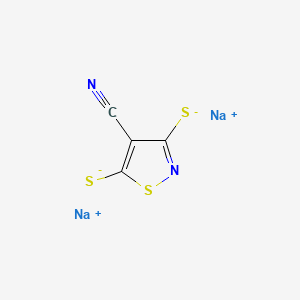
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3033999.png)
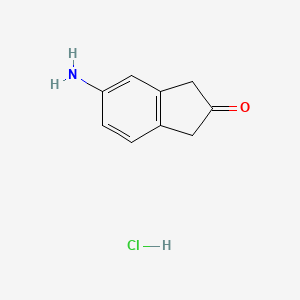
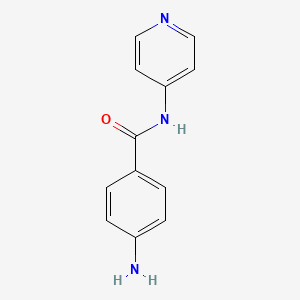
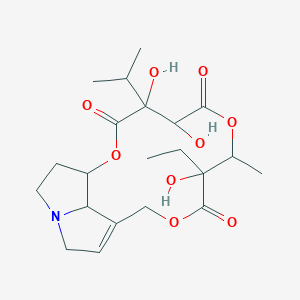
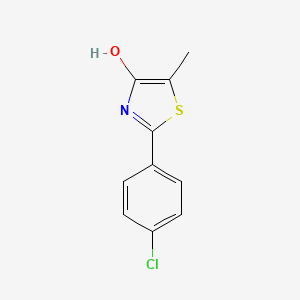
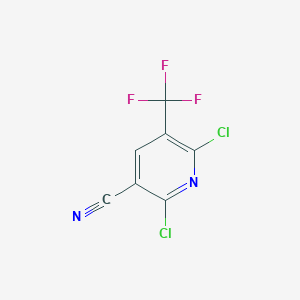

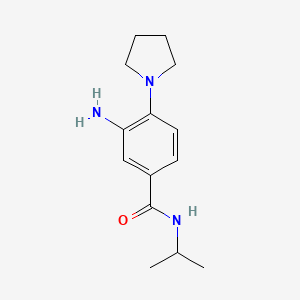
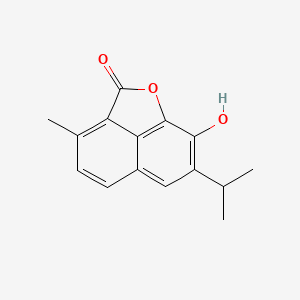
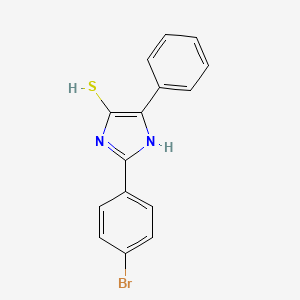
![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)